molecular formula C8H5Br2NS B1403413 2-(Dibromomethyl)benzo[d]thiazole CAS No. 1588441-11-5

2-(Dibromomethyl)benzo[d]thiazole

Cat. No.: B1403413
CAS No.: 1588441-11-5
M. Wt: 307.01 g/mol
InChI Key: JORKRGJRBZRWPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Dibromomethyl)benzo[d]thiazole is a heterocyclic compound that features a benzothiazole ring substituted with a dibromomethyl group. Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry. The dibromomethyl group adds unique reactivity to the compound, making it valuable in various chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Dibromomethyl)benzo[d]thiazole typically involves the bromination of 2-methylbenzothiazole. One common method includes the reaction of 2-methylbenzothiazole with bromine in the presence of a suitable solvent like carbon tetrachloride or chloroform. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency.

Chemical Reactions Analysis

Types of Reactions: 2-(Dibromomethyl)benzo[d]thiazole undergoes various chemical reactions, including:

    Nucleophilic Substitution: The dibromomethyl group can be replaced by nucleophiles such as amines, thiols, and alkoxides.

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the dibromomethyl group to a methyl group or other lower oxidation state derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, and primary amines are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation: Oxidizing agents such as hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate are used under controlled conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are employed in suitable solvents like ether or tetrahydrofuran (THF).

Major Products Formed:

    Nucleophilic Substitution: Products include azido, thiocyano, and amino derivatives of benzothiazole.

    Oxidation: Sulfoxides and sulfones are the primary products.

    Reduction: Methyl-substituted benzothiazoles and other reduced derivatives.

Scientific Research Applications

2-(Dibromomethyl)benzo[d]thiazole has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound exhibits antimicrobial and antifungal properties, making it useful in the development of new antibiotics and antifungal agents.

    Medicine: Research has shown potential anticancer activity, and it is being investigated for its role in cancer therapy.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals due to its unique reactivity and stability.

Mechanism of Action

The mechanism of action of 2-(Dibromomethyl)benzo[d]thiazole involves its interaction with various molecular targets. The dibromomethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The benzothiazole ring can intercalate with DNA, causing DNA damage and apoptosis in cancer cells. The compound’s antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes.

Comparison with Similar Compounds

    2-Methylbenzothiazole: Lacks the dibromomethyl group, resulting in different reactivity and biological activity.

    2-Chloromethylbenzothiazole: Similar structure but with a chloromethyl group instead of dibromomethyl, leading to different chemical properties and applications.

    2-Bromobenzothiazole: Contains a single bromine atom, offering different reactivity compared to the dibromomethyl derivative.

Uniqueness: 2-(Dibromomethyl)benzo[d]thiazole is unique due to the presence of the dibromomethyl group, which imparts distinct reactivity and biological activity. This makes it a valuable compound in various fields, including medicinal chemistry, materials science, and industrial applications.

Properties

IUPAC Name

2-(dibromomethyl)-1,3-benzothiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5Br2NS/c9-7(10)8-11-5-3-1-2-4-6(5)12-8/h1-4,7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JORKRGJRBZRWPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C(Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5Br2NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901300349
Record name Benzothiazole, 2-(dibromomethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901300349
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1588441-11-5
Record name Benzothiazole, 2-(dibromomethyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1588441-11-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzothiazole, 2-(dibromomethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901300349
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(Dibromomethyl)benzo[d]thiazole
Reactant of Route 2
Reactant of Route 2
2-(Dibromomethyl)benzo[d]thiazole
Reactant of Route 3
Reactant of Route 3
2-(Dibromomethyl)benzo[d]thiazole
Reactant of Route 4
2-(Dibromomethyl)benzo[d]thiazole
Reactant of Route 5
2-(Dibromomethyl)benzo[d]thiazole
Reactant of Route 6
2-(Dibromomethyl)benzo[d]thiazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.